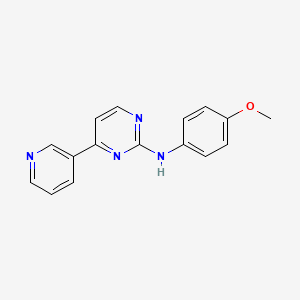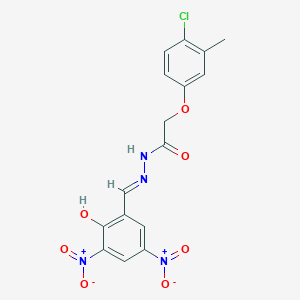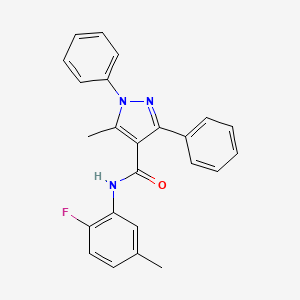
2-(4-cyclobutyl-1-cyclopentyl-2-piperazinyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-cyclobutyl-1-cyclopentyl-2-piperazinyl)ethanol, also known as SB-334867, is a selective orexin receptor antagonist. Orexin receptors are proteins found in the brain that are involved in the regulation of sleep-wake cycles, appetite, and energy expenditure. SB-334867 has been studied extensively for its potential therapeutic applications in the treatment of sleep disorders, obesity, and drug addiction.
Mécanisme D'action
2-(4-cyclobutyl-1-cyclopentyl-2-piperazinyl)ethanol works by selectively blocking the activity of orexin receptors in the brain. Orexin receptors are involved in the regulation of various physiological processes, including sleep-wake cycles, appetite, and energy expenditure. By blocking the activity of orexin receptors, 2-(4-cyclobutyl-1-cyclopentyl-2-piperazinyl)ethanol can modulate these processes and potentially provide therapeutic benefits in various conditions.
Biochemical and Physiological Effects
2-(4-cyclobutyl-1-cyclopentyl-2-piperazinyl)ethanol has been shown to have a number of biochemical and physiological effects. For example, studies have shown that 2-(4-cyclobutyl-1-cyclopentyl-2-piperazinyl)ethanol can reduce food intake and body weight by decreasing appetite and increasing energy expenditure. Additionally, 2-(4-cyclobutyl-1-cyclopentyl-2-piperazinyl)ethanol has been shown to decrease drug-seeking behavior by modulating the activity of the brain's reward system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-cyclobutyl-1-cyclopentyl-2-piperazinyl)ethanol for lab experiments is its selectivity for orexin receptors. This allows researchers to study the specific effects of blocking orexin receptors without affecting other receptors or processes in the brain. However, one limitation of 2-(4-cyclobutyl-1-cyclopentyl-2-piperazinyl)ethanol is its relatively low potency, which may limit its effectiveness in certain experiments.
Orientations Futures
There are several potential future directions for research involving 2-(4-cyclobutyl-1-cyclopentyl-2-piperazinyl)ethanol. One area of interest is the potential therapeutic applications of 2-(4-cyclobutyl-1-cyclopentyl-2-piperazinyl)ethanol in the treatment of sleep disorders, obesity, and drug addiction. Additionally, further research is needed to better understand the underlying mechanisms of action of 2-(4-cyclobutyl-1-cyclopentyl-2-piperazinyl)ethanol and its effects on other physiological processes. Finally, the development of more potent and selective orexin receptor antagonists may provide new opportunities for research and therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-(4-cyclobutyl-1-cyclopentyl-2-piperazinyl)ethanol involves several steps, including the reaction of 4-cyclobutyl-1-cyclopentylamine with 2-bromoethanol, followed by the reaction of the resulting intermediate with piperazine. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Applications De Recherche Scientifique
2-(4-cyclobutyl-1-cyclopentyl-2-piperazinyl)ethanol has been used extensively in scientific research to study the role of orexin receptors in various physiological and pathological conditions. For example, studies have shown that 2-(4-cyclobutyl-1-cyclopentyl-2-piperazinyl)ethanol can reduce food intake and body weight in animal models of obesity. Additionally, 2-(4-cyclobutyl-1-cyclopentyl-2-piperazinyl)ethanol has been shown to decrease drug-seeking behavior in animal models of drug addiction.
Propriétés
IUPAC Name |
2-(4-cyclobutyl-1-cyclopentylpiperazin-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O/c18-11-8-15-12-16(13-6-3-7-13)9-10-17(15)14-4-1-2-5-14/h13-15,18H,1-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSNGKNXBRBBHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2CCO)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cyclobutyl-1-cyclopentyl-2-piperazinyl)ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetic acid](/img/structure/B6089381.png)

![1-methyl-5-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-1H-pyrazole](/img/structure/B6089407.png)
![1-(3-methoxyphenoxy)-3-nitrodibenzo[b,f]oxepine](/img/structure/B6089411.png)
![1-[(4-nitrophenyl)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6089413.png)

![7-(cyclopropylmethyl)-2-[(2-methoxy-5-pyrimidinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6089424.png)


![N-{4-[N-(4-ethoxyphenyl)-beta-alanyl]phenyl}methanesulfonamide](/img/structure/B6089433.png)
![1-(3-fluorobenzyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-2-piperazinone](/img/structure/B6089454.png)
![N-({1-[2-(3,5-dimethyl-4-isoxazolyl)acetyl]-3-piperidinyl}methyl)-1-naphthamide](/img/structure/B6089460.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6089469.png)
![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-N-methyl-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B6089473.png)